1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
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Overview
Description
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolo[3,2-b]carbazole family, known for their significant roles in organic electronics and photonics due to their excellent charge-transporting properties and high thermal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone typically involves multi-step organic reactions. One common method includes the electrophilic substitution reactions where hydrogen atoms in specific positions of the indolo[3,2-b]carbazole backbone are replaced by functional groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dimers and other derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: FeCl₃, Pd(OAc)₂.
Reducing agents: Various hydrides and catalytic hydrogenation.
Substitution reagents: Boronic acids, halides, and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of indolo[3,2-b]carbazole, which can have different electronic and photophysical properties .
Scientific Research Applications
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of protein kinases, affecting cell signaling pathways and leading to anti-proliferative effects . Additionally, its photophysical properties enable it to participate in charge transport and light emission processes in electronic devices .
Comparison with Similar Compounds
Similar Compounds
Indolo[3,2-b]carbazole: The parent compound, known for its π-electron-rich structure and high reactivity in electrophilic substitution reactions.
6-Formylindolo[3,2-b]carbazole: A derivative with significant biological activity, particularly in reducing inflammation and apoptosis.
5,11-Dihydroindolo[3,2-b]carbazole: Known for its chromogenic-sensing properties.
Uniqueness
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone stands out due to its specific structural modifications that enhance its electronic properties and stability. These features make it particularly suitable for applications in organic electronics and photonics .
Properties
CAS No. |
100456-54-0 |
---|---|
Molecular Formula |
C22H16N2O2 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone |
InChI |
InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3 |
InChI Key |
QURFKWBYZWEXCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C |
Origin of Product |
United States |
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